molecular formula C28H26F3N7O3 B12415147 Her2-IN-7

Her2-IN-7

Cat. No.: B12415147
M. Wt: 565.5 g/mol
InChI Key: FXGTVDHLZGHHIJ-UHFFFAOYSA-N
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Description

Her2-IN-7 is a potent inhibitor of the human epidermal growth factor receptor 2 (HER2). Deregulation of HER2 signaling is associated with various cancers, including breast cancer. This compound has shown potential in research related to diseases involving the ErbB family, particularly HER2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Her2-IN-7 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary and may be found in patents or specialized chemical literature .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification systems, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Her2-IN-7 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .

Scientific Research Applications

Her2-IN-7 has a wide range of scientific research applications, including:

Mechanism of Action

Her2-IN-7 exerts its effects by inhibiting the HER2 receptor, a transmembrane receptor tyrosine kinase involved in cell growth and differentiation. By binding to HER2, this compound blocks the receptor’s activity, thereby inhibiting downstream signaling pathways such as the MAPK/ERK and PI3K/AKT/mTOR pathways. This inhibition leads to reduced cell proliferation, invasion, and survival of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Lapatinib: A dual tyrosine kinase inhibitor targeting both HER2 and epidermal growth factor receptor (EGFR).

    Trastuzumab: A monoclonal antibody that targets the extracellular domain of HER2.

    Pertuzumab: Another monoclonal antibody that binds to a different epitope on HER2 compared to trastuzumab.

Uniqueness of Her2-IN-7

This compound is unique in its specific inhibition of HER2, making it a valuable tool for studying HER2-related diseases. Unlike other inhibitors, this compound may offer distinct advantages in terms of potency and selectivity .

Properties

Molecular Formula

C28H26F3N7O3

Molecular Weight

565.5 g/mol

IUPAC Name

5-(3,3-difluoro-1-methylpiperidin-4-yl)oxy-N-[4-[(6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)oxy]-3-methylphenyl]-6-methoxyquinazolin-4-amine

InChI

InChI=1S/C28H26F3N7O3/c1-16-10-17(4-6-20(16)40-22-11-24-33-15-35-38(24)12-18(22)29)36-27-25-19(32-14-34-27)5-7-21(39-3)26(25)41-23-8-9-37(2)13-28(23,30)31/h4-7,10-12,14-15,23H,8-9,13H2,1-3H3,(H,32,34,36)

InChI Key

FXGTVDHLZGHHIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=C(C=C3)OC)OC4CCN(CC4(F)F)C)OC5=CC6=NC=NN6C=C5F

Origin of Product

United States

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